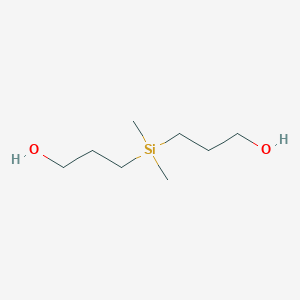
4-Fluoro-2-naphthonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-naphthonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a fluorine atom and a nitrile group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-2-naphthonitrile can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-2-naphthylamine with a suitable nitrile source under specific conditions. Another method includes the halogenation of 2-naphthonitrile followed by fluorination.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions using advanced equipment to ensure high yield and purity. The process typically includes steps such as halogenation, nitration, and purification through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are employed.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 4-fluoro-2-naphthylamine.
Substitution: Formation of various substituted naphthalenes depending on the substituent introduced.
Scientific Research Applications
4-Fluoro-2-naphthonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-2-naphthonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect biological pathways and molecular processes, making the compound useful in research and development.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-1-naphthonitrile
- 2-Fluoro-1-naphthonitrile
- 4-Fluoro-2-nitronaphthalene
Uniqueness
4-Fluoro-2-naphthonitrile is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
13772-60-6 |
|---|---|
Molecular Formula |
C11H6FN |
Molecular Weight |
171.17 g/mol |
IUPAC Name |
4-fluoronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H6FN/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6H |
InChI Key |
JGLDIHIESHQJKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11914709.png)
![2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B11914712.png)


![(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol](/img/structure/B11914730.png)

